N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
DFP-10825 exerts its pharmacological effects by selectively inhibiting N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activity. N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide is overexpressed in many cancer cells and contributes to tumor growth and metastasis. In addition, N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activation has been implicated in the pathogenesis of diabetes and cardiovascular diseases.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exert various biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, the compound has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments. The compound is highly selective for N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibition and does not affect other kinases. Moreover, DFP-10825 has been shown to be stable in various biological matrices, including plasma, serum, and tissue homogenates. However, the compound has some limitations for lab experiments. DFP-10825 is a synthetic compound that requires specialized equipment and expertise for its synthesis. Moreover, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
DFP-10825 has significant potential for therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of DFP-10825. Moreover, further studies are needed to optimize the pharmacokinetics and bioavailability of the compound for its clinical use. In addition, the development of novel analogs of DFP-10825 may lead to the discovery of more potent and selective N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibitors with improved pharmacological properties.
Métodos De Síntesis
The synthesis of DFP-10825 involves a multistep process that starts with the reaction of 3,4-difluoroaniline with 2-methoxyphenol to form 3,4-difluoro-2-methoxyphenylamine. The intermediate is then reacted with chloroacetyl chloride to produce N-(3,4-difluoro-2-methoxyphenyl)-2-chloroacetamide, which is then treated with sodium methoxide to obtain the final product, N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to selectively inhibit N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activity, which is overexpressed in many cancer cells and contributes to tumor growth and metastasis. In addition, DFP-10825 has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Moreover, the compound has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYCYIVNFLUNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.